1-(4-Methylphenyl)-3-phenylpropane-1,3-dione
Overview
Description
This usually includes the compound’s systematic name, common name, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound. X-ray crystallography can also be used for solid compounds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity/basicity, reactivity with common reagents, and stability.Scientific Research Applications
Organic Synthesis and Mechanistic Studies
Reaction with Urea and Derivatives
In the study of reactions between urea derivatives and β-diketones, "1-(4-Methylphenyl)-3-phenylpropane-1,3-dione" analogs participate in complex formation, leading to insights into reaction mechanisms and intermediate stability (Butler, Hussain, & Leitch, 1980).
Structural and Conformational Analysis
X-ray crystallography studies have been conducted to understand the structural and conformational preferences of β-diketones, providing valuable data for the design of new organic compounds (Emsley, Freeman, Hursthouse, & Bates, 1987).
Photophysical and Materials Science Applications
Europium (III) Complexes for Fluorescent Applications
Research into the preparation of europium (III) complexes with β-diketone ligands, including derivatives of "1-(4-Methylphenyl)-3-phenylpropane-1,3-dione," has shown promising applications in fluorescence-based materials. These complexes exhibit characteristic emission bands and high thermal stability, suggesting potential use in optoelectronic devices (Wang, Zheng, Fan, Zheng, & Wei, 2012).
Photocyclization to Flavones
Photocyclization studies of halogen-substituted derivatives have demonstrated the ability to selectively produce flavones, a class of organic compounds with various biological and photophysical properties. This research highlights the versatility of β-diketones in synthesizing complex organic structures through photochemical reactions (Košmrlj & Šket, 2007).
Inhibition Studies
Corrosion Inhibition
Derivatives of "1-(4-Methylphenyl)-3-phenylpropane-1,3-dione" have been explored as inhibitors for the corrosion of carbon steel in hydrochloric acid medium. These studies contribute to the development of new materials for corrosion protection in industrial applications (Zarrouk et al., 2015).
Glycolic Acid Oxidase Inhibition
Research into the inhibition of glycolic acid oxidase by derivatives highlights the potential therapeutic applications of β-diketones in treating conditions related to oxalate overproduction (Rooney et al., 1983).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
1-(4-methylphenyl)-3-phenylpropane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-12-7-9-14(10-8-12)16(18)11-15(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJSOXKGXZRQNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354755 | |
Record name | 1-(4-methylphenyl)-3-phenylpropane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-phenylpropane-1,3-dione | |
CAS RN |
25855-99-6 | |
Record name | 1-(4-methylphenyl)-3-phenylpropane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.